

# 1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride solubility in water and organic solvents

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## Compound of Interest

**Compound Name:** 1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride

**Cat. No.:** B1521686

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An In-depth Technical Guide to the Solubility Profile of 1-(Aminomethyl)cyclopentanecarboxylic Acid Hydrochloride

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### Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride (CAS No. 1185298-24-1). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explore the fundamental physicochemical principles governing the compound's solubility. We delve into its expected aqueous and organic solvent profiles, the critical influence of pH on its ionization state and subsequent solubility, and provide a detailed, field-proven experimental protocol for accurate thermodynamic solubility determination. The insights herein are grounded in established analytical chemistry and physical pharmacy principles to empower informed decision-making in formulation, process chemistry, and analytical method development.

## Introduction and Physicochemical Foundation

**1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride** is a non-proteinogenic amino acid analogue. As a hydrochloride salt, its structure combines a primary amine and a carboxylic acid on a cyclopentyl backbone. Understanding its solubility is paramount for any application, from early-stage drug discovery, where poor solubility can confound bioassay results, to late-stage formulation, where it dictates bioavailability and delivery options.<sup>[1]</sup>

The compound's solubility behavior is intrinsically linked to its molecular properties.

Table 1: Physicochemical Properties of **1-(Aminomethyl)cyclopentanecarboxylic Acid Hydrochloride**

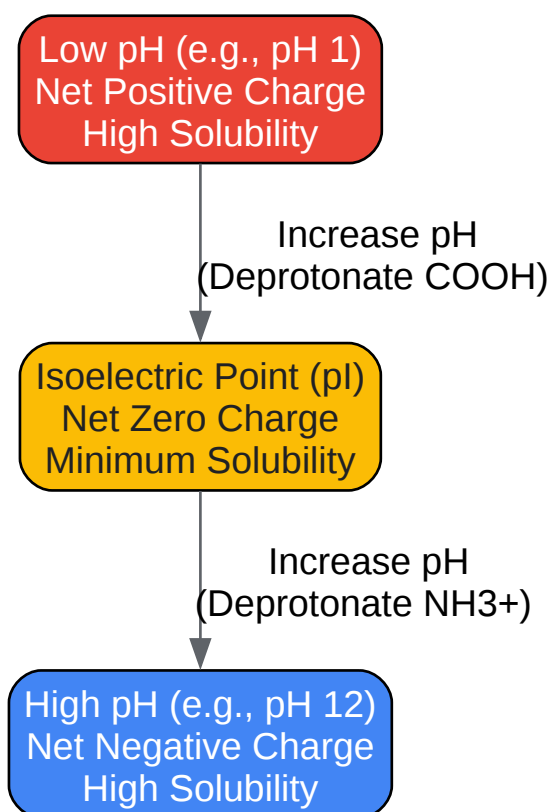
Property	Value	Source
CAS Number	1185298-24-1	<sup>[2]</sup>
Molecular Formula	C <sub>7</sub> H <sub>14</sub> ClNO <sub>2</sub>	<sup>[2]</sup>
Molecular Weight	179.64 g/mol	<sup>[2]</sup>
Form	Solid	
Melting Point	170-175 °C	
Predicted pKa (Carboxyl)	~4.6	<sup>[3]</sup>
Expected pKa (Amine)	~9-10	(Typical for primary amines)

Note: The carboxyl pKa is a predicted value for a structurally related compound and should be experimentally verified for precise calculations.

## The Critical Role of pH in Aqueous Solubility

The most significant factor governing the aqueous solubility of this compound is pH. As an amino acid, it possesses both an acidic (carboxylic acid) and a basic (amino) functional group, allowing it to exist in different ionic states depending on the pH of the solution.<sup>[4][5]</sup> This behavior directly impacts its interaction with polar water molecules and, therefore, its solubility.<sup>[6]</sup>

- At Low pH ( $\text{pH} < 2$ ): In a strongly acidic environment, both the amino group and the carboxylic acid group are protonated. The molecule exists as a cation with a net positive charge ( $\text{R-NH}_3^+$ ,  $\text{R-COOH}$ ), leading to strong ion-dipole interactions with water and promoting high solubility.
- At Mid-Range pH ( $\text{pI}$ ): As the pH increases, the carboxylic acid group ( $\text{pK}_a \sim 4.6$ ) deprotonates to form a carboxylate ( $\text{R-COO}^-$ ). The molecule becomes a zwitterion, containing both a positive ( $\text{R-NH}_3^+$ ) and a negative ( $\text{R-COO}^-$ ) charge. At the isoelectric point ( $\text{pI}$ ), the net charge is zero, minimizing electrostatic repulsion between molecules and leading to the lowest aqueous solubility.
- At High pH ( $\text{pH} > 10$ ): In a strongly alkaline environment, the protonated amino group ( $\text{pK}_a \sim 9-10$ ) is deprotonated ( $\text{R-NH}_2$ ). The molecule exists as an anion with a net negative charge ( $\text{R-NH}_2$ ,  $\text{R-COO}^-$ ), which again enhances solubility in water.[6]



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